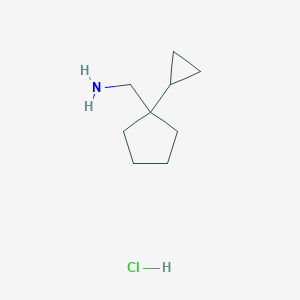

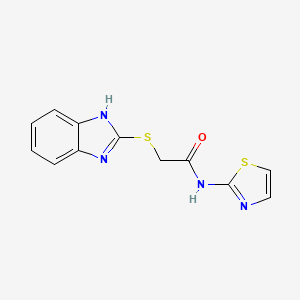

(1-Cyclopropylcyclopentyl)methanamine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of cyclopropyl carbocyclic nucleosides is described, starting from a protected methanohomoserine derivative. This process involves the creation of a quaternary stereogenic center and results in products with opposite chirality . Another paper outlines a chemoenzymatic route to synthesize (S)-1-Cyclopropyl-2-methoxyethanamine, a key intermediate for a receptor antagonist. This synthesis involves several steps, including permanganate oxidation and reductive amination using leucine dehydrogenase .

Molecular Structure Analysis

The molecular structures of cyclopropyl-containing compounds are characterized by the presence of a three-membered cyclopropyl ring, which can impart significant strain and unique reactivity to the molecule. The presence of a quaternary stereogenic center in the synthesized nucleosides and the specific stereochemistry of the synthesized (S)-1-Cyclopropyl-2-methoxyethanamine are crucial for their biological activity and synthesis.

Chemical Reactions Analysis

The papers describe various reactions involving cyclopropyl groups. For instance, methyl 2-chloro-2-cyclopropylidenacetate reacts with nucleophiles to form spirocyclopropane anellated heterocycles . Cyclopropenone oximes are prepared and react with isocyanates to yield diazaspiro[2.3]hexenones . Additionally, base-induced dehydrochlorination of β-chloroimines leads to N-cyclopropylimines, which can be hydrolyzed into cyclopropylamines .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "(1-Cyclopropylcyclopentyl)methanamine;hydrochloride" are not directly discussed, the properties of similar cyclopropyl-containing compounds can be inferred. Cyclopropyl groups are known for their ring strain and reactivity, which can influence the physical properties such as boiling points and stability, as well as chemical reactivity, including susceptibility to ring-opening reactions. The stereochemistry of such compounds is also important, as it can affect their biological activity and interaction with other molecules .

Scientific Research Applications

Cyclopropyl and Cyclopentyl Groups in Scientific Research

Cyclopropyl and cyclopentyl groups are common in various pharmaceuticals and agrochemicals due to their unique chemical properties, such as conformational rigidity and lipophilicity, which can significantly affect the biological activity of molecules.

Ethylene Inhibition and Plant Growth Regulation

One of the researched applications related to cyclopropyl groups involves 1-methylcyclopropene (1-MCP), an ethylene action inhibitor widely studied for its effects on prolonging the shelf life of fruits, vegetables, and flowers by delaying ripening and senescence processes. Studies have demonstrated that 1-MCP can effectively inhibit ethylene perception, leading to enhanced postharvest quality of various agricultural products (Blankenship & Dole, 2003); (Watkins, 2006).

Controlled Release Technologies

Cyclopropyl and cyclopentyl derivatives are also of interest in the development of controlled release formulations for active compounds like pesticides and pharmaceuticals. A study on the stabilization and controlled release of gaseous/volatile active compounds, including 1-MCP, discusses various methods for achieving controlled release, which is crucial for improving the safety and quality of fresh produce (Chen et al., 2020).

Sorption and Environmental Behavior

The environmental behavior of pharmaceuticals, including those with cyclopropyl and cyclopentyl groups, is a critical area of research. The sorption of veterinary pharmaceuticals in soils, for instance, is vital for understanding their mobility and potential environmental impact. This research provides insights into how different compounds interact with soil components, affecting their fate in the environment (Tolls, 2001).

properties

IUPAC Name |

(1-cyclopropylcyclopentyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N.ClH/c10-7-9(8-3-4-8)5-1-2-6-9;/h8H,1-7,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVJCNNIHCKYAKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CN)C2CC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Cyclopropylcyclopentyl)methanamine;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2542982.png)

![2-(9-chloro-6-methoxy-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)-N-(4-fluoro-3-methylphenyl)acetamide](/img/structure/B2542983.png)

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2542990.png)

![2-[[4-benzyl-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-hydroxyacetamide](/img/structure/B2542995.png)

![8-[(4-benzylpiperazin-1-yl)methyl]-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![3,9a-dimethyl-4-(4-nitrophenyl)-3a,4,9,9a-tetrahydro-1H-pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2542997.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2542999.png)

![(2E)-3-(4-fluorophenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]prop-2-enamide](/img/structure/B2543000.png)

![ethyl 2-[2-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-amido)-1,3-thiazol-4-yl]acetate](/img/structure/B2543001.png)

![[8-(3,4-Dimethylphenyl)sulfonyl-[1,3]dioxolo[4,5-g]quinolin-7-yl]-phenylmethanone](/img/structure/B2543005.png)